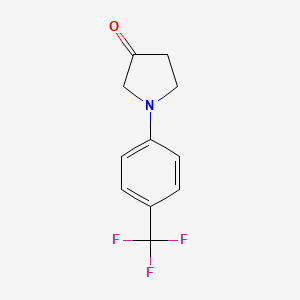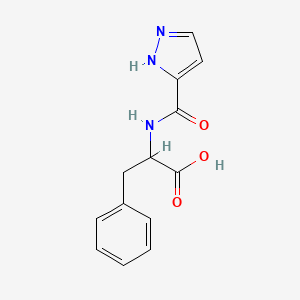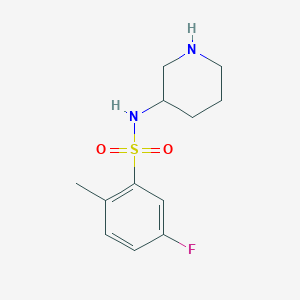
1-(4-(Trifluoromethyl)phenyl)pyrrolidin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(Trifluoromethyl)phenyl)pyrrolidin-3-one is a chemical compound characterized by the presence of a pyrrolidine ring substituted with a trifluoromethyl group on the phenyl ring
Preparation Methods
The synthesis of 1-(4-(Trifluoromethyl)phenyl)pyrrolidin-3-one typically involves the construction of the pyrrolidine ring followed by the introduction of the trifluoromethyl group. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity. Specific details on the synthetic routes and reaction conditions can be found in specialized chemical literature .
Chemical Reactions Analysis
1-(4-(Trifluoromethyl)phenyl)pyrrolidin-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The trifluoromethyl group on the phenyl ring can participate in substitution reactions, allowing for the introduction of different functional groups. Common reagents and conditions used in these reactions vary depending on the desired transformation.
Scientific Research Applications
1-(4-(Trifluoromethyl)phenyl)pyrrolidin-3-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, contributing to the development of new materials and catalysts.
Biology: This compound is used in the study of biological systems, particularly in understanding the interactions between small molecules and biological targets.
Industry: The compound is utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-(4-(Trifluoromethyl)phenyl)pyrrolidin-3-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these biological targets, leading to various pharmacological effects. Detailed studies on the molecular pathways involved are essential for understanding its full mechanism of action .
Comparison with Similar Compounds
1-(4-(Trifluoromethyl)phenyl)pyrrolidin-3-one can be compared with other similar compounds, such as:
1-(4-Bromo-3-trifluoromethylphenyl)pyrrolidin-2-one: This compound has a bromine atom instead of a hydrogen atom, which can influence its reactivity and biological activity.
1-(4-Methoxyphenyl)pyrrolidin-3-one: The presence of a methoxy group instead of a trifluoromethyl group alters the compound’s electronic properties and interactions with biological targets.
1-(4-Nitrophenyl)pyrrolidin-3-one:
Properties
IUPAC Name |
1-[4-(trifluoromethyl)phenyl]pyrrolidin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO/c12-11(13,14)8-1-3-9(4-2-8)15-6-5-10(16)7-15/h1-4H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWLDKZRRWBZWRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1=O)C2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Hexanoic acid,6-[(1h-indazol-5-ylcarbonyl)amino]-](/img/structure/B7541062.png)

![3-Methyl-2-[(1-phenyltriazole-4-carbonyl)amino]butanoic acid](/img/structure/B7541086.png)
![3-methyl-2-[(3-oxo-4H-1,4-benzoxazine-6-carbonyl)amino]butanoic acid](/img/structure/B7541090.png)


![1-[(E)-3-(5-chlorothiophen-2-yl)prop-2-enoyl]piperidine-4-carboxylic acid](/img/structure/B7541108.png)
![2-[[2-(3,5-dimethyl-1H-pyrazol-4-yl)acetyl]amino]acetic acid](/img/structure/B7541121.png)
![4-[4-(4-chlorophenyl)-5-{[2-(4-methylphenoxy)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B7541124.png)
![2-[[2-(3-Fluoro-4-methoxyphenyl)acetyl]amino]acetic acid](/img/structure/B7541126.png)
![3-[3-(2,4-Dichlorophenyl)propanoylamino]propanoic acid](/img/structure/B7541132.png)
![3-[(3-oxo-4H-1,4-benzoxazine-7-carbonyl)amino]propanoic acid](/img/structure/B7541142.png)
![3-[[(E)-3-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)prop-2-enoyl]amino]propanoic acid](/img/structure/B7541149.png)
![3-[(5-Oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonyl)amino]propanoic acid](/img/structure/B7541152.png)
